6-(Hydroxymethyl)pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridin-3-ol has been explored through different pathways, highlighting its versatile nature. A notable method involves the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol through ring expansion in the presence of ammonia-producing compounds, a reaction that occurs predominantly at neutral pH values and is influenced by reaction times and temperatures (Hidalgo, Lavado-Tena, & Zamora, 2020). This process sheds light on the formation pathways of pyridin-3-ols in food and suggests that the formation of such compounds is unavoidable under certain conditions.
Molecular Structure Analysis
Molecular structure analysis of 6-(Hydroxymethyl)pyridin-3-ol derivatives reveals their complexity and diversity. For example, novel pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile, showcasing the structural versatility of pyridin-3-ol derivatives (Wu, Tang, Huang, & Shen, 2012). These compounds exist as the 3-hydroxy tautomer, indicating the significance of tautomeric forms in the chemical behavior of these molecules.
Chemical Reactions and Properties
6-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, demonstrating its reactivity and potential for further functionalization. The aminomethylation of related pyridines suggests that 6-position is a reactive site for further chemical modifications, indicating the compound's utility in synthesizing more complex molecules (Smirnov, Kuz’min, & Kuznetsov, 2005).
Scientific Research Applications
1. Oxidation of 6-(Hydroxymethyl)pyridin-3-ol
- Application Summary: The compound is used in oxidation reactions to produce 5-(Hydroxy)picolinaldehyde .
- Method of Application: The compound (6.74 g, 53.86 mmol, 1.0 eq.) is dissolved in isopropanol (200 ml) to give a brown solution. Activated manganese (IV) oxide (11.71 g, 86.94 mmol, 2.5 eq.) is then added as a solid. The mixture is stirred at reflux (100°C) for 4 hours and then stirred at ambient temperature for a further 18 hours .
- Results: The yield of the reaction is 60%, producing 3.99 g of the product .
2. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol
- Application Summary: The compound is produced from 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This reaction is studied to determine the routes of formation of pyridin-3-ols in foods .
- Results: The reaction mostly occurs at neutral pH values, as a function of reaction times and temperature, with an activation energy (Ea) of 74 ± 3 kJ/mol .
Safety And Hazards
properties
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFDGDRYVANBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329330 | |
Record name | 6-(hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
40222-77-3 | |
Record name | 6-(hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(hydroxymethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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